n-Hexylcarbamic Acid Biphenyl-3-yl Ester
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Overview
Description
N-Hexylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of a biphenyl group attached to a carbamic acid ester, which is further linked to a hexyl chain. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hexylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl isocyanate with hexanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
- Dissolve biphenyl-3-yl isocyanate in an anhydrous solvent such as dichloromethane.
- Add hexanol dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-Hexylcarbamic Acid Biphenyl-3-yl Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
N-Hexylcarbamic Acid Biphenyl-3-yl Ester has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a fatty acid amide hydrolase (FAAH) inhibitor, which may have therapeutic applications in pain management and neuroprotection.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used to investigate the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hexylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound increases the levels of endocannabinoids like anandamide, which can modulate pain and inflammation pathways . The biphenyl group allows the compound to fit into the active site of the enzyme, while the hexyl chain enhances its binding affinity.
Comparison with Similar Compounds
Cyclohexylcarbamic Acid Biphenyl-3-yl Ester (URB602): Similar in structure but with a cyclohexyl group instead of a hexyl chain.
N-Butylcarbamic Acid Biphenyl-3-yl Ester: Similar structure with a butyl chain.
N-Octylcarbamic Acid Biphenyl-3-yl Ester: Similar structure with an octyl chain.
Uniqueness: N-Hexylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific hexyl chain, which provides a balance between hydrophobicity and molecular size, enhancing its interaction with biological targets. This makes it a valuable compound for studying the structure-activity relationships of carbamic acid esters.
Properties
Molecular Formula |
C19H23NO2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
(3-phenylphenyl) N-hexylcarbamate |
InChI |
InChI=1S/C19H23NO2/c1-2-3-4-8-14-20-19(21)22-18-13-9-12-17(15-18)16-10-6-5-7-11-16/h5-7,9-13,15H,2-4,8,14H2,1H3,(H,20,21) |
InChI Key |
QPTMPZNXKZNQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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